6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic Acid

Description

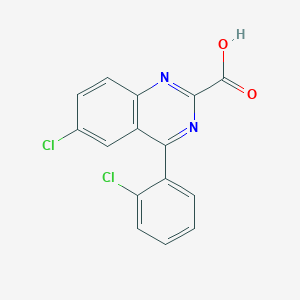

6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic Acid (CAS: 54643-79-7; molecular formula: C₁₅H₈Cl₂N₂O₂; molecular weight: 319.15) is a key pharmaceutical impurity associated with lorazepam, a benzodiazepine used for anxiety and seizure disorders . It is designated as USP Lorazepam Related Compound D in pharmacopeial standards, reflecting its role in quality control during drug manufacturing . Structurally, it features a quinazoline core substituted with chlorine atoms at positions 6 and 4 (ortho-chlorophenyl group) and a carboxylic acid moiety at position 2. This functional group confers distinct physicochemical properties, such as increased polarity and acidity compared to related derivatives .

Properties

IUPAC Name |

6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-14(18-12)15(20)21)9-3-1-2-4-11(9)17/h1-7H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSNLOADPUPVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203077 | |

| Record name | 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54643-79-7 | |

| Record name | 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054643797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54643-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYN1NC1YTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

- Molecular Formula : C15H8Cl2N2O2

- Molecular Weight : 319.14 g/mol

- CAS Number : 54643-79-7

The compound features a quinazoline core, which is known for its ability to interact with various biological targets, making it a promising candidate for drug discovery.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival, particularly those associated with the PI3K/Akt signaling pathway.

- Antimicrobial Activity : Studies indicate that this quinazoline derivative exhibits antimicrobial properties, making it effective against various bacterial strains.

- Anticancer Properties : The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest.

Anticancer Activity

A study conducted by Zhang et al. (2020) evaluated the anticancer potential of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Antimicrobial Effects

Research by Kumar et al. (2021) investigated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

In Vivo Studies

In vivo studies have further supported the anticancer efficacy of this compound. A mouse model bearing xenograft tumors treated with this compound exhibited significant tumor regression compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Related Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | IC50/MIC Values |

|---|---|---|---|

| This compound | Yes | Yes | IC50: 15 µM / MIC: 32 µg/mL |

| 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde | Moderate | Moderate | IC50: 25 µM / MIC: 64 µg/mL |

| Other Quinazoline Derivatives | Variable | Variable | Varies |

Scientific Research Applications

Pharmaceutical Applications

Impurity Reference Standard

6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid is classified as an impurity reference standard used in the analysis of pharmaceutical compounds, particularly those related to benzodiazepines like lorazepam. Its characterization is essential for ensuring the quality and safety of drug formulations. The compound is utilized to validate analytical methods such as High-Performance Liquid Chromatography (HPLC), which is employed to quantify lorazepam and its related compounds in various formulations .

Thermal Rearrangement Studies

Research has demonstrated that this compound can be synthesized through the thermal rearrangement of lorazepam. At elevated temperatures (around 110°C), lorazepam undergoes a rearrangement to form 6-chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde, which can subsequently be converted into the carboxylic acid derivative . This reaction pathway highlights the compound's significance in understanding the stability and degradation of pharmaceutical agents.

Analytical Chemistry

Quantitative Analysis

The quantification of this compound is crucial for the development of stable drug formulations. In one study, a validated HPLC method was employed to analyze the compound alongside lorazepam in cyclodextrin-based formulations. The method demonstrated high specificity and sensitivity, allowing for accurate quantification of both the drug and its impurities . This analytical approach is vital for regulatory compliance and ensuring product integrity.

Stability Studies

Stability studies involving this compound have been conducted to assess its behavior under various conditions. For instance, formulations containing lorazepam and its related compounds were tested over time to evaluate chemical stability. The results indicated that certain formulations maintained their integrity, with this compound remaining stable under controlled conditions . This information is essential for pharmaceutical companies aiming to develop long-lasting products.

Case Studies

Case Study 1: Thermal Rearrangement Mechanism

A detailed study on the thermal rearrangement of lorazepam provided insights into the mechanistic pathways leading to the formation of this compound. The research concluded that the presence of chlorine atoms significantly influences the rearrangement process, suggesting potential avenues for synthesizing new derivatives with tailored properties .

Case Study 2: HPLC Method Validation

In another study focused on method validation for quantifying lorazepam and its impurities, including this compound, researchers established a robust HPLC method that met regulatory standards. The method's effectiveness was confirmed through rigorous testing, demonstrating its applicability in routine quality control settings within pharmaceutical manufacturing .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacopeial Data

Key Observations :

Physicochemical and Analytical Properties

Table 2: Comparative Physicochemical Properties

Notes:

- The carboxylic acid derivative is often identified via HPLC-UV due to its strong UV absorption, while the aldehyde requires LC-MS/MS for confirmation .

- The quinazolinone derivative lacks ionizable groups, leading to lower solubility in aqueous systems .

Comparison with Non-Quinazoline Analogues

Table 3: Structurally Distinct Heterocyclic Derivatives

Key Differences :

- Quinoline vs. Quinazoline: Quinoline lacks the second nitrogen atom in the fused ring, altering electronic properties and binding affinity .

- Chromene Derivatives : Feature an oxygen atom and ketone group, reducing nitrogen-mediated reactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic Acid, and what are their comparative advantages?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For instance, analogous quinazoline derivatives are prepared using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aromatic substituents . Solvent systems like dimethylformamide (DMF) or toluene are often employed under reflux conditions. Yield optimization may require adjusting stoichiometry or catalyst loading (e.g., copper or palladium catalysts) . Comparative studies suggest that microwave-assisted synthesis can reduce reaction times but may compromise purity without rigorous post-synthetic purification .

Q. How can researchers validate the structural identity of this compound, and what spectroscopic techniques are most reliable?

- Methodological Answer : Confirm structural identity using a combination of:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify proton environments and carbon frameworks, respectively. For example, aromatic protons in the o-chlorophenyl group typically resonate at δ 7.3–7.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (CHClNO) and isotopic patterns .

- X-ray Crystallography : For absolute configuration determination, as demonstrated in studies of structurally related quinazoline derivatives .

Advanced Research Questions

Q. What strategies address discrepancies in biological activity data for this compound across different studies?

- Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Purity Variability : Impurities from incomplete purification (e.g., residual solvents or intermediates) can skew results. Use HPLC with UV/Vis detection (≥95% purity threshold) and orthogonal methods like TLC .

- Assay Conditions : Optimize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% v/v) to ensure compound stability. Cross-validate findings using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity studies .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinase domains). For example, the carboxylic acid moiety may form hydrogen bonds with catalytic lysine residues .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with activity data to prioritize synthetic targets .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify derivatives with lower binding free energies .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

- Methodological Answer : Scale-up hurdles include:

- Reaction Exotherm Management : Use jacketed reactors with temperature-controlled circulators to prevent thermal runaway during cyclization steps .

- Purification Efficiency : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or continuous-flow systems .

- Regulatory Compliance : Adhere to USP guidelines for impurity profiling (e.g., USP Lorazepam Related Compound E standards) to meet preclinical safety thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.